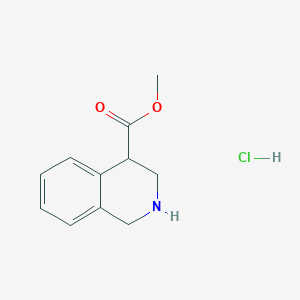

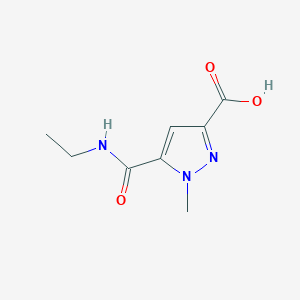

Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate

Übersicht

Beschreibung

Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved refluxing compound 5 (a-b) (20 mmol) in phosphorus oxychloride (210 mmol) at 105°C for 3–4 h . In a round bottom flask, piperazine (90 mmol) was added to a solution of 6 (a-b) (18 mmol) and potassium carbonate (K 2 CO 3) (60 mmol) in CHCl 3 (60 ml) at room temperature .Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions of this compound involve nucleophilic substitution reactions . The methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be characterized by its molecular weight, which is 228.27 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Research demonstrates the utility of ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate in synthesizing novel heterocyclic structures. For example, Abdelhamid et al. (2004) describe the synthesis of triazolo[4,3-a]pyrimidines, 1,3,4-thiadiazoles, and 1,3,4-selenadiazoles through reactions with hydrazonoyl halides, showcasing its role in creating potentially pharmacologically active compounds (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004). Similarly, Bakhite, Al‐Sehemi, & Yamada (2005) explored its derivatization into pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, further illustrating the compound's versatility in heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

Organic Synthesis Methodologies

The compound serves as a precursor for various organic synthesis methodologies. Zanatta et al. (2015) developed an efficient synthesis for ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates, demonstrating its utility in generating compounds with potential activity against cancer and other diseases (Zanatta, Fortes, Bencke, Marangoni, Camargo, Fantinel, Bonacorso, & Martins, 2015).

Anticancer Research

Gad et al. (2020) focused on the synthesis of derivatives based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, leading to compounds with apoptosis-inducing properties for breast cancer treatment. This study highlights the potential of this compound derivatives in developing novel anticancer agents (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Chemical Kinetics and Mechanisms

T. Padmini, M. Manju, & B. Sateesh (2016) conducted kinetic studies on the oxidation of ethyl 2-(methylthio) pyrimidine 5-carboxylate, providing insights into its reactivity and the mechanisms underlying its transformations. Such studies are crucial for understanding the compound's behavior under various conditions, which is essential for its application in synthesis and drug development (Padmini, Manju, & Sateesh, 2016).

Wirkmechanismus

Target of Action

Related compounds have shown interaction with active residues of atf4 and nf-kb proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively.

Mode of Action

It’s suggested that related compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

The compound appears to influence several biochemical pathways. It may inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These molecules are key players in inflammatory responses. Additionally, it may reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These markers are associated with cellular stress responses and programmed cell death, respectively.

Result of Action

The molecular results of related compounds suggest promising neuroprotective and anti-inflammatory properties . They show significant anti-neuroinflammatory properties and promising neuroprotective activity . .

Biochemische Analyse

Biochemical Properties

Pyrimidine derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate may interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Based on the known properties of similar pyrimidine derivatives, it is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

ethyl 4-hydrazinyl-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S/c1-3-14-7(13)5-4-10-8(15-2)11-6(5)12-9/h4H,3,9H2,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWQLCFGVOWZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NN)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-YL)-methyl]benzoic acid](/img/structure/B3087082.png)

![7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3087094.png)

![3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3087105.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)

![2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087136.png)